molecular formula C13H10N2O2S B2542462 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 306311-96-6

2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No. B2542462
CAS RN: 306311-96-6
M. Wt: 258.3
InChI Key: KIHCJUMGRQAAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a cyano group (-CN), a furan ring, a thiophene ring, and an amide group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C8H8N2O2, and it has a molecular weight of 164.16 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds containing furan and thiophene moieties, such as "2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide," play a crucial role in the design of bioactive molecules. These compounds are often explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The heteroaromatic rings of furan and thiophene are essential structural units in purine and pyrimidine nucleobases, nucleosides, and their analogues, demonstrating significant bioactivity and selectivity in various biological targets. The bioisosteric replacement of aryl substituents with heteroaryl ones has shown to impact the activity profiles of these molecules significantly, underscoring their importance in drug discovery and development (Ostrowski, 2022).

Environmental Science

In environmental science, understanding the interactions and transformations of chemical compounds like "2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide" is crucial for assessing and mitigating their impact on ecosystems. For instance, the study of thiocyanate, a related compound, in mining effluents has highlighted the need for more efficient degradation technologies to prevent environmental contamination. Thiocyanate's stability and resistance to degradation make it a persistent environmental pollutant, necessitating further research into biological and chemical methods for its effective removal from industrial and mining effluents (Gould et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 - Harmful if swallowed, and H318 - Causes serious eye damage .

Future Directions

Thiophene-based analogs, like this compound, have been the subject of intense research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve further exploration of its biological activity and potential applications in medicine.

Mechanism of Action

Target of Action

It is known that this compound has shown potent and selective cytotoxic effects against ccrf-cem and sr leukemia cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It is likely that this compound interacts with its targets in a way that disrupts normal cellular processes, leading to cell death

Biochemical Pathways

Given its observed anticancer activity , it is plausible that this compound affects pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

The most potent and selective cytotoxic effect of 2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide was found against CCRF-CEM and SR leukemia cell lines . This suggests that the compound’s action results in the death of these cancer cells, likely through the induction of apoptosis or other forms of programmed cell death.

properties

IUPAC Name

2-cyano-N-(furan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c14-8-10(7-12-4-2-6-18-12)13(16)15-9-11-3-1-5-17-11/h1-7H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHCJUMGRQAAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.